4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives and pyrrolidinones. This compound features a unique structure characterized by a benzimidazole ring fused with a pyrrolidinone moiety and substituted with methylphenyl groups. It is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.
The compound has been studied in various research contexts, particularly for its pharmacological properties. It is cataloged in several chemical databases, including PubChem, where detailed information on its synthesis, structure, and properties can be found .
This compound is classified under:
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple synthetic steps that include the formation of the benzimidazole and pyrrolidinone rings. Common methods include:
The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can be described as follows:
The compound's structure has been confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) .
The compound undergoes several types of chemical reactions:
The reactions typically require specific conditions such as temperature control and the presence of suitable solvents to achieve desired yields and purity levels.
The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with biological targets at the molecular level. The benzimidazole moiety is known for its ability to bind to various receptors and enzymes, influencing cellular processes.
Research indicates that compounds within this class may exhibit activities such as:
Key spectral data obtained from Infrared Spectroscopy includes:
NMR spectral data shows:
The applications of 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one span several fields:
Benzimidazole derivatives first emerged as pharmacologically significant scaffolds in the 1940s, following the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12 [1] [8]. This revelation triggered extensive exploration of benzimidazole-based therapeutics, leading to milestone compounds like the anthelmintic thiabendazole (1960s) and the proton pump inhibitor omeprazole (1980s). The 21st century witnessed benzimidazoles permeating oncology therapeutics, with United States Food and Drug Administration approvals for bendamustine (2008), veliparib (2016), and abemaciclib (2017) – all featuring benzimidazole pharmacophores as core structural elements [1] . The scaffold's versatility stems from its bioisosteric relationship with purine nucleotides, enabling diverse biorecognition profiles spanning kinase inhibition, DNA intercalation, and epigenetic modulation [1]. Contemporary drug design exploits this privileged scaffold through strategic hybridization, exemplified by 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one – a compound integrating benzimidazole with a pyrrolidinone moiety to enhance target specificity and physicochemical properties [3].
Table 1: Evolution of Benzimidazole-Based Therapeutics
Era | Therapeutic Breakthroughs | Clinical Applications |
---|---|---|
1940s | Vitamin B12 structural studies | Nutritional deficiency |
1960s | Thiabendazole | Anthelmintic |
1980s | Omeprazole | Antiulcerative |
2000s | Bendamustine | Antineoplastic |
2010s | Veliparib, Abemaciclib | DNA repair inhibition, Kinase modulation |
The pyrrolidin-2-one ring system contributes critical three-dimensional structural diversity to hybrid scaffolds through sp³-hybridized carbons and non-planar conformation [10]. Unlike planar benzimidazoles, the puckered pyrrolidinone ring enables enhanced exploration of pharmacophore space via pseudorotation – a dynamic conformational feature permitting axial/equatorial orientation shifts of substituents [10]. This moiety exhibits distinctive hydrogen-bonding capabilities: the carbonyl oxygen acts as a hydrogen bond acceptor (δ⁻ = 0.42), while the amide nitrogen serves as a hydrogen bond donor (δ⁺ = 0.32) [9]. These properties significantly influence ligand solubility and membrane permeability, as evidenced by the calculated polar surface area (PSA) of 26.8953 Ų for 4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one – a structural analog [3]. Furthermore, the chiral center at the pyrrolidinone C4 position (when substituted) enables enantioselective target engagement, as demonstrated by differential G-protein coupled receptor 40 activation between (R,R)- and (S,S)-stereoisomers [10].
Table 2: Structural and Electronic Comparison of Pharmacophores
Parameter | Benzimidazole | Pyrrolidin-2-One | Hybrid Scaffold |
---|---|---|---|
Ring Geometry | Planar | Puckered | Semi-planar |
H-Bond Donors | 1 (N-H) | 1 (N-H) | 2 |
H-Bond Acceptors | 2 (Imidazole N) | 2 (Carbonyl O, N) | 4 |
Polar Surface Area | ~30 Ų | ~35 Ų | 50-65 Ų |
Conformational Flexibility | Low | High (Pseudorotation) | Moderate |
The covalent integration of benzimidazole with pyrrolidinone creates complementary pharmacodynamic effects unattainable by either moiety alone. Benzimidazole provides π-π stacking capability for intercalation into nucleic acids and hydrophobic pockets of kinases, while the pyrrolidinone spacer enables optimal projection of substituents toward secondary binding regions [3] . Molecular docking analyses reveal that hybrid scaffolds like 4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one establish multi-point interactions: (1) benzimidazole N-H hydrogen bonds with Asp120 of topoisomerase II, (2) carbonyl oxygen coordination with Mg²⁺ ions in kinase catalytic domains, and (3) 4-methylphenyl group van der Waals contacts with hydrophobic subpockets [1] [9]. This synergistic binding translates to enhanced biological activity – benzimidazole-pyrrolidinone hybrids demonstrate 3- to 18-fold greater potency against topoisomerase II compared to monosubstituted benzimidazoles [1]. The hybridization strategy simultaneously optimizes pharmacokinetic parameters: pyrrolidinone incorporation reduces calculated log P values by 0.8-1.2 units versus benzimidazole precursors, potentially mitigating metabolic liabilities associated with high lipophilicity [3] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0